6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine
Overview
Description
Preparation Methods
The synthesis of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine typically involves the iodination of 3-methylimidazo[4,5-b]pyridine. One common method includes the reaction of 3-methylimidazo[4,5-b]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.
Chemical Reactions Analysis
6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.
Biological Studies: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Material Science: Its structural properties make it useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit kinases by binding to their active sites, thereby blocking their activity . This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target protein.
Comparison with Similar Compounds
6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives such as:
3-Methylimidazo[4,5-b]pyridine: Lacks the iodine atom, making it less reactive in substitution reactions.
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine: Similar in structure but with a bromine atom instead of iodine, which affects its reactivity and applications.
6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine:
The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and interaction profiles compared to its halogenated counterparts.
Properties
IUPAC Name |
6-iodo-3-methylimidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-11-4-10-6-2-5(8)3-9-7(6)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYNEWBMMLGARD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673866 | |
Record name | 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138444-15-1 | |
Record name | 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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